![molecular formula C20H10F2O4S B12607978 1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] CAS No. 647375-71-1](/img/structure/B12607978.png)
1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] is a chemical compound characterized by the presence of a thiene ring and two 4-fluorophenyl groups attached to an ethane-1,2-dione backbone
Preparation Methods
The synthesis of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of thiene-2,5-diyl bis(4-fluorophenyl)ethane-1,2-dione with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the design of new drugs or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation or induce apoptosis in cancer cells .
Comparison with Similar Compounds
1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] can be compared with other similar compounds, such as:
1,2-bis(4-fluorophenyl)ethane-1,2-dione: This compound shares a similar ethane-1,2-dione backbone but lacks the thiene ring, resulting in different chemical and biological properties.
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide: This compound contains a thiophene core and is used in fluorescence-related applications.
The uniqueness of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] lies in its combination of the thiene ring and fluorophenyl groups, which confer distinct electronic and structural properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
647375-71-1 |
|---|---|
Molecular Formula |
C20H10F2O4S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[5-[2-(4-fluorophenyl)-2-oxoacetyl]thiophen-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C20H10F2O4S/c21-13-5-1-11(2-6-13)17(23)19(25)15-9-10-16(27-15)20(26)18(24)12-3-7-14(22)8-4-12/h1-10H |
InChI Key |
SYPBYVHQEVUPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(S2)C(=O)C(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
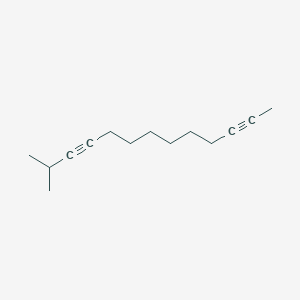
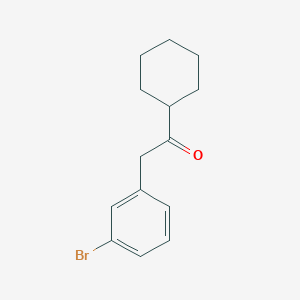
![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
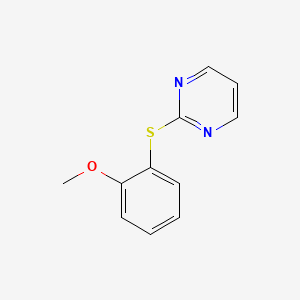
![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
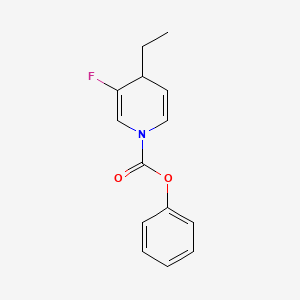
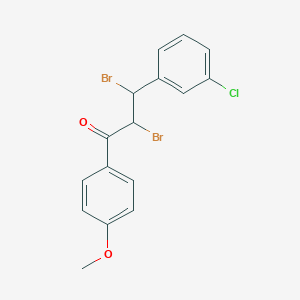
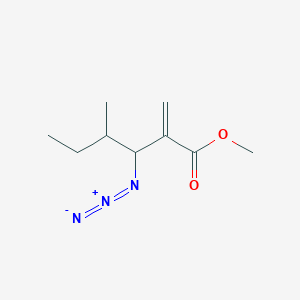
![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
